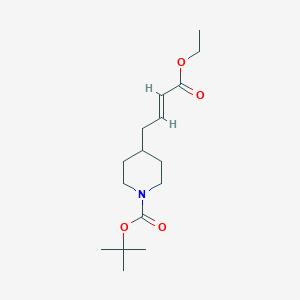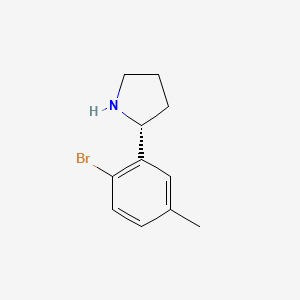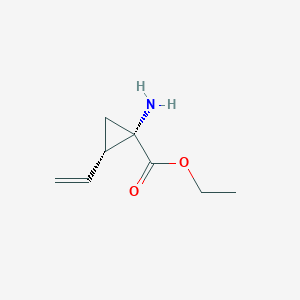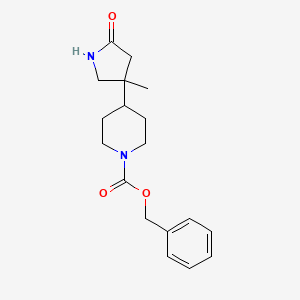![molecular formula C15H13N3O2 B12944933 {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid CAS No. 917763-67-8](/img/structure/B12944933.png)
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid is a chemical compound that features a benzimidazole moiety attached to a phenylacetic acid structure Benzimidazole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid typically involves the reaction of 4-aminobenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid (PPA). The reaction is carried out at elevated temperatures, often between 140°C to 220°C, to facilitate the cyclization and formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves heating a mixture of p-aminobenzoic acid and PPA under microwave irradiation, resulting in high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl ring would yield nitro derivatives, while reduction of the benzimidazole ring would produce dihydrobenzimidazole derivatives .
Applications De Recherche Scientifique
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of {4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole moiety can mimic naturally occurring nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the acetic acid moiety.
4-(1H-Benzimidazol-2-yl)aniline: Similar but with an aniline group instead of the acetic acid.
(1H-Benzimidazol-2-yl)(phenyl)methanone: Contains a methanone group instead of the acetic acid.
Uniqueness
{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid is unique due to the presence of both the benzimidazole and phenylacetic acid moieties. This combination allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
917763-67-8 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[4-(1H-benzimidazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)9-10-5-7-11(8-6-10)16-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,19,20)(H2,16,17,18) |
Clé InChI |
MBKKBGPJQYJLRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)

![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)




![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)


![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)



